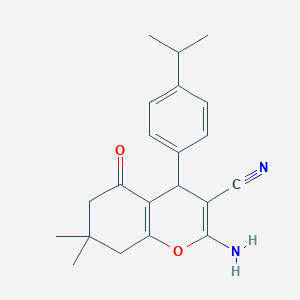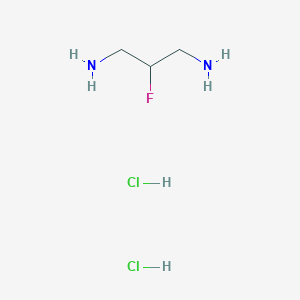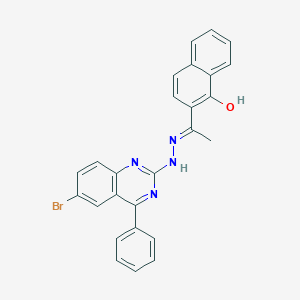
(E)-2-(1-(2-(6-bromo-4-phenylquinazolin-2-yl)hydrazono)ethyl)naphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(1-(2-(6-bromo-4-phenylquinazolin-2-yl)hydrazono)ethyl)naphthalen-1-ol is a complex organic compound that features a quinazoline core, a naphthalen-1-ol moiety, and a hydrazono linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1-(2-(6-bromo-4-phenylquinazolin-2-yl)hydrazono)ethyl)naphthalen-1-ol typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile and benzaldehyde derivatives, under acidic or basic conditions.
Hydrazone Formation: The hydrazono linkage is formed by reacting the brominated quinazoline with hydrazine derivatives under controlled conditions.
Coupling with Naphthalen-1-ol: The final step involves coupling the hydrazono intermediate with naphthalen-1-ol, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1-(2-(6-bromo-4-phenylquinazolin-2-yl)hydrazono)ethyl)naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce the hydrazono linkage to form corresponding amines.
Substitution: The bromine atom in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Corresponding amines.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s quinazoline core is a common scaffold in drug design, particularly for kinase inhibitors and anticancer agents.
Materials Science: The naphthalen-1-ol moiety can contribute to the compound’s photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: The hydrazono linkage can be used to study enzyme interactions and inhibition, particularly in the context of hydrazone-based enzyme inhibitors.
Mechanism of Action
The mechanism of action of (E)-2-(1-(2-(6-bromo-4-phenylquinazolin-2-yl)hydrazono)ethyl)naphthalen-1-ol depends on its specific application:
Kinase Inhibition: In medicinal chemistry, the compound may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation of target proteins.
Optoelectronic Properties: In materials science, the compound’s photophysical properties are influenced by the electronic interactions between the quinazoline and naphthalen-1-ol moieties, which can affect light absorption and emission.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-phenylquinazoline: Lacks the hydrazono and naphthalen-1-ol moieties, making it less versatile in terms of chemical reactivity and applications.
2-(1-(2-Phenylquinazolin-4-yl)hydrazono)ethyl)naphthalen-1-ol: Similar structure but without the bromine atom, which can affect its reactivity and biological activity.
Uniqueness
(E)-2-(1-(2-(6-bromo-4-phenylquinazolin-2-yl)hydrazono)ethyl)naphthalen-1-ol is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially improve its biological activity. The combination of the quinazoline core, hydrazono linkage, and naphthalen-1-ol moiety also provides a versatile scaffold for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[(E)-N-[(6-bromo-4-phenylquinazolin-2-yl)amino]-C-methylcarbonimidoyl]naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BrN4O/c1-16(20-13-11-17-7-5-6-10-21(17)25(20)32)30-31-26-28-23-14-12-19(27)15-22(23)24(29-26)18-8-3-2-4-9-18/h2-15,32H,1H3,(H,28,29,31)/b30-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEIAJPLCWGWLO-OKCVXOCRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)C4=C(C5=CC=CC=C5C=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)/C4=C(C5=CC=CC=C5C=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2658222.png)
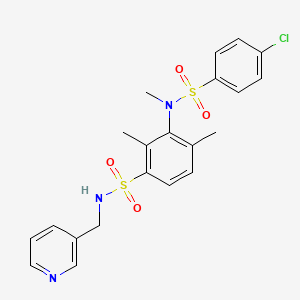
![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridin-4-amine](/img/structure/B2658224.png)
![N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2658228.png)
![2-(cyclopropanecarboxamido)-N-(4-methylbenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2658229.png)
![3-cyano-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B2658230.png)
![ethyl (3E)-3-[(carbamoylamino)imino]-4,4,4-trifluorobutanoate](/img/structure/B2658231.png)
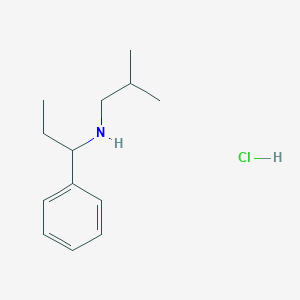
![N-[(4-methoxyphenyl)methyl]-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2658235.png)

![1-[4-(2-Phenoxyacetyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2658237.png)
